molecular formula C42H36O28 B12310487 Methyl neochebulinate

Methyl neochebulinate

Cat. No.: B12310487
M. Wt: 988.7 g/mol
InChI Key: KKDZPMDDYIYZJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl neochebulinate can be synthesized through chemical synthesis or extracted from natural sources. The chemical synthesis involves a series of organic synthesis steps, while the extraction from natural sources involves solvent extraction, isolation, and purification .

Industrial Production Methods: In industrial settings, the extraction method is often preferred due to its efficiency in isolating the compound from natural sources such as the fruits of Terminalia chebula . The process typically involves:

    Solvent Extraction: Using solvents like ethanol or methanol to extract the compound.

    Isolation: Separating the compound from other constituents.

    Purification: Refining the compound to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Methyl neochebulinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include various derivatives that retain the core structure of this compound but with modified functional groups .

Mechanism of Action

Comparison with Similar Compounds

Methyl neochebulinate is unique due to its specific combination of pharmacological activities. Similar compounds include:

Compared to these compounds, this compound stands out for its potent enzyme inhibitory activities and its broad spectrum of pharmacological effects.

Properties

Molecular Formula

C42H36O28

Molecular Weight

988.7 g/mol

IUPAC Name

4-[5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-(5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl)butanoic acid

InChI

InChI=1S/C42H36O28/c1-64-41(63)34-26(25-14(39(61)68-34)8-22(49)30(55)31(25)56)15(9-24(50)51)40(62)67-33-23(10-65-36(58)11-2-16(43)27(52)17(44)3-11)66-42(70-38(60)13-6-20(47)29(54)21(48)7-13)32(57)35(33)69-37(59)12-4-18(45)28(53)19(46)5-12/h2-8,15,23,26,32-35,42-49,52-57H,9-10H2,1H3,(H,50,51)

InChI Key

KKDZPMDDYIYZJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C2=C(C(=C(C=C2C(=O)O1)O)O)O)C(CC(=O)O)C(=O)OC3C(OC(C(C3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O

Origin of Product

United States

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